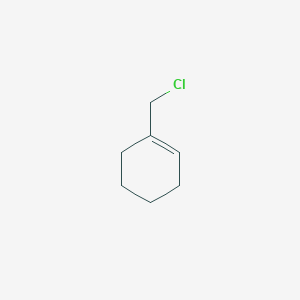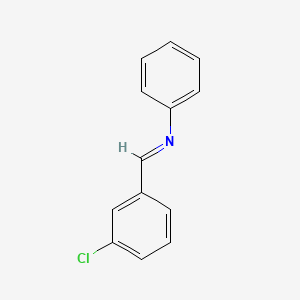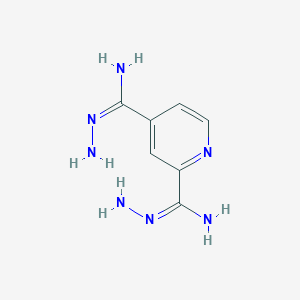
(1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene is an organic compound that belongs to the class of triazene derivatives. Triazenes are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents. The compound’s structure features a triazene group attached to a dimethylphenyl ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene typically involves the reaction of 2,6-dimethylaniline with a suitable diazonium salt under controlled conditions. The reaction proceeds through the formation of an intermediate diazonium compound, which subsequently reacts with a triazene precursor to yield the desired product. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium intermediate and using solvents like ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
(1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, particularly cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene involves its interaction with cellular components, leading to the disruption of normal cellular processes. The compound may target specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with DNA replication and repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Rilpivirine: A non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections.
Other Triazene Derivatives: Compounds with similar triazene structures but different substituents on the aromatic ring.
Uniqueness
(1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
36719-56-9 |
|---|---|
Fórmula molecular |
C10H15N3 |
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
N-[(2,6-dimethylphenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H15N3/c1-8-6-5-7-9(2)10(8)11-12-13(3)4/h5-7H,1-4H3 |
Clave InChI |
WISMGIJPTXABDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




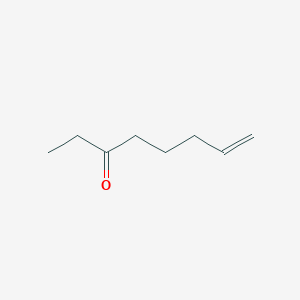
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)
![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
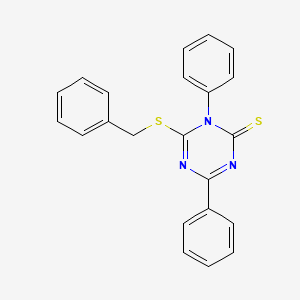
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
